5-(2,2,2-Trifluoroethyl)piperidin-2-one
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Description
5-(2,2,2-Trifluoroethyl)piperidin-2-one, also known as TFE-PK, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have a unique mechanism of action and biochemical effects that make it a valuable tool for studying various biological processes. In
Scientific Research Applications
Synthesis of H-Phosphonates
The compound is used in the synthesis of dialkyl and cyclic H-phosphonates via bis (2,2,2 trifluoroethyl) phosphonate (BTFEP). This method enables the synthesis of various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates by simple alcoholysis under non-inert and additive-free conditions .
Production of Poly (fluoroacrylate)s
It is used in the production of poly (fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings. This is achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2- (trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .
Flame Retardant for Lithium-Ion Batteries
Tris (2, 2, 2-trifluoroethyl) phosphate (TFP), a compound synthesized from it, is added into electrolytes as an additive to reduce the flammability of the electrolyte of lithium-ion batteries and resolve safety problems .
Formation of Unsaturated Enones
The compound is applied in the Horner-Wadsworth-Emmons reactions for the formation of not only E- but Z-unsaturated enones. By this modification, the synthesis of the geometric isomers can be performed by similar reactions .
Synthesis of Mono-Substituted H-Phosphonates
It is utilized in a reaction for the synthesis of mono-substituted H-phosphonates, utilizing transesterification via heating, to hetero-substituted H-phosphonates with subsequent saponification .
Synthesis of Dialkyl H-Phosphonates
The compound is used in the synthesis of seven homo- and six hetero-di-substituted dialkyl H-phosphonates, as well as five cyclic H-phosphonates .
properties
IUPAC Name |
5-(2,2,2-trifluoroethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)3-5-1-2-6(12)11-4-5/h5H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPZGXMWMXZVEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2,2-Trifluoroethyl)piperidin-2-one |
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